

Application Notes: Measurement of Plasma Renin Activity in Transgenic Mice

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Compound of Interest

Compound Name: *Renin Inhibitor*

Cat. No.: *B10852788*

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Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] Renin, an enzyme primarily secreted by the juxtaglomerular cells of the kidney, is the rate-limiting step in this pathway.[1] It cleaves angiotensinogen, produced by the liver, to form the inactive decapeptide Angiotensin I (Ang I).[1][2] Angiotensin-Converting Enzyme (ACE) then converts Ang I into the potent vasoconstrictor Angiotensin II (Ang II), which exerts the primary effects of the RAS.[1][3] Measuring Plasma Renin Activity (PRA) is a key method for assessing the status of the RAS. In transgenic mouse models, which are invaluable tools for studying the genetic basis of cardiovascular and renal diseases, accurate PRA measurement is essential for characterizing phenotypes and evaluating therapeutic interventions.

Principle of the Assay

The PRA assay is an enzyme-kinetic method that quantifies the rate of Ang I generation from the endogenous substrate, angiotensinogen, in a plasma sample. The activity of renin is determined by incubating plasma at 37°C, allowing the enzymatic reaction to proceed. A parallel sample is incubated at 4°C to serve as a blank, accounting for any pre-existing Ang I.

The amount of newly generated Ang I is then quantified, typically using a competitive immunoassay like an ELISA or Radioimmunoassay (RIA). The PRA is expressed as the mass of Ang I produced per unit volume of plasma per hour of incubation (e.g., ng/mL/hr).

Key Considerations for Transgenic Mice

- **Anesthesia and Stress:** Anesthetics like ether and pentobarbital, as well as stress from handling, can significantly increase plasma renin levels.[4][5] It is crucial to use consistent, minimally stressful procedures for blood collection. Light anesthesia with swift sample collection is recommended.[5]
- **Blood Collection Method:** Due to the small blood volume of mice, the collection method can impact results. Retro-orbital sinus collection is a common method, but it must be performed quickly to minimize stress.[5] Regardless of the method, consistency across all animals in a study is paramount.
- **Inhibitors:** Immediately after collection, blood should be mixed with an anticoagulant (typically EDTA) and a cocktail of protease inhibitors.[5] This is critical to prevent the degradation of Ang I and its conversion to Ang II, ensuring accurate measurement.[5][6]
- **Sample Handling:** Plasma should be separated promptly by centrifugation and frozen immediately at -80°C until the assay is performed.[5] Repeated freeze-thaw cycles should be avoided.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation

This protocol describes a method for collecting blood from mice for PRA measurement, adapted from established procedures.[5][7]

Materials:

- Anesthetic (e.g., isoflurane or ether)
- Heparinized microhematocrit capillary tubes
- Microcentrifuge tubes (1.5 mL) pre-loaded with 10 µL of 100 mM EDTA

- Protease Inhibitor Cocktail (containing PMSF and 8-hydroxyquinoline)
- Pipettes and tips
- Microcentrifuge (refrigerated)
- Dry ice or -80°C freezer

Procedure:

- Anesthetize the mouse using a consistent and approved method. Every effort should be made to perform the collection swiftly to minimize stress.[5]
- Collect blood from the retro-orbital sinus using a heparinized microhematocrit capillary tube. Collect no more than 3-4 drops of blood (~60-80 µL) directly into the pre-prepared microcentrifuge tube containing EDTA.[5]
- Immediately add the protease inhibitor cocktail according to the manufacturer's instructions.
- Gently invert the tube several times to mix the blood with the EDTA and inhibitors.
- Place the tube on ice.
- Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.[7]
- Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
- Transfer the plasma to a new, labeled cryovial.
- Immediately freeze the plasma on dry ice and store it at -80°C until the assay is performed.
[5]

Protocol 2: Plasma Renin Activity Assay (ELISA-based)

This protocol outlines the general steps for a competitive ELISA to measure Angiotensin I. Commercially available kits are highly recommended.

Materials:

- PRA ELISA Kit (containing Ang I standards, antibody-coated microplate, biotinylated Ang I, streptavidin-HRP, substrate, wash buffer, and stop solution)
- Incubator set to 37°C
- Ice bath
- Microplate shaker
- Microplate reader (450 nm)
- Multichannel pipette

Procedure:

- Sample Preparation: Thaw the frozen plasma samples on ice.
- Angiotensin I Generation:
 - For each plasma sample, pipette an equal volume (e.g., 50 μ L) into two separate, labeled microcentrifuge tubes.
 - Incubate one tube for each sample in a 37°C water bath for a defined period (e.g., 90 minutes) to allow for Ang I generation.[6]
 - Incubate the corresponding second tube in an ice bath (0-4°C) for the same duration. This will serve as the blank control.[6]
- Stopping the Reaction: After the incubation period, immediately place all tubes on ice to stop the enzymatic reaction.
- Angiotensin I Quantification (ELISA):
 - Allow all kit components to reach room temperature.[6]
 - Prepare Ang I standards according to the kit instructions.

- Pipette standards and the incubated plasma samples (both 37°C and 4°C aliquots) into the appropriate wells of the antibody-coated microplate.
- Perform the competitive ELISA steps as detailed in the manufacturer's protocol. This typically involves:
 - Adding biotinylated Ang I to all wells.
 - Incubating to allow competition between sample/standard Ang I and biotinylated Ang I for antibody binding sites.
 - Washing the plate to remove unbound reagents.
 - Adding streptavidin-HRP conjugate.
 - Washing again.
 - Adding the colorimetric substrate and incubating for color development.
 - Adding the stop solution.
- Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The absorbance is inversely proportional to the amount of Ang I in the sample.[6]

Protocol 3: Data Analysis and Calculation

- Generate a Standard Curve: Plot the absorbance values of the Ang I standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
- Determine Ang I Concentrations: Use the standard curve to calculate the concentration of Ang I (in ng/mL) for each of the 37°C and 4°C incubated samples.
- Calculate PRA: Apply the following formula to determine the plasma renin activity:

$$\text{PRA (ng/mL/hr)} = [(\text{Ang I @ 37°C}) - (\text{Ang I @ 4°C})] / \text{Incubation Time (in hours)}$$

Example: If the incubation time was 90 minutes (1.5 hours): $PRA = [(\text{Ang I @ } 37^{\circ}\text{C}) - (\text{Ang I @ } 4^{\circ}\text{C})] / 1.5$

Data Presentation

The following table summarizes representative plasma renin activity values in various mouse strains and transgenic models, as reported in the literature. This data is for illustrative purposes and actual values can vary based on experimental conditions.

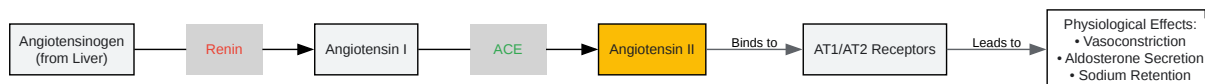
Mouse Strain / Model	Genotype	Plasma Renin Activity (PRA) (ng Ang I/mL/hr) \pm SEM	Control Group PRA (ng Ang I/mL/hr) \pm SEM	Reference
Baseline Strains				
C57BL/6	Wild-Type	3.4 \pm 1.0	N/A	[8]
C3H	Wild-Type	6.9 \pm 1.7	N/A	[8]
DBA/2	Wild-Type	3.6 \pm 0.8	N/A	[8]
Swiss Webster	Wild-Type	7.8 \pm 1.2	N/A	[8]
Transgenic Models				
KAP2-hREN	Transgenic	No significant increase	~2.5 (estimated from graph)	[9]
Corin Knockout	Cor ^{-/-} (on 0.3% NaCl diet)	~1100 (PRC in pg/mL)	~1200 (PRC in pg/mL)	[10]
Corin Knockout	Cor ^{-/-} (on 4% NaCl diet)	~200 (PRC in pg/mL)	~250 (PRC in pg/mL)	[10]

Note: Some studies report Plasma Renin Concentration (PRC), which measures the concentration of renin protein, while others report PRA, which measures its enzymatic activity. The units and methods may differ.

Visualizations

Diagram 1: The Renin-Angiotensin System (RAS) Signaling Pathway

The classical RAS pathway begins with the cleavage of angiotensinogen by renin, initiating a cascade that is fundamental to cardiovascular homeostasis.[1][2]

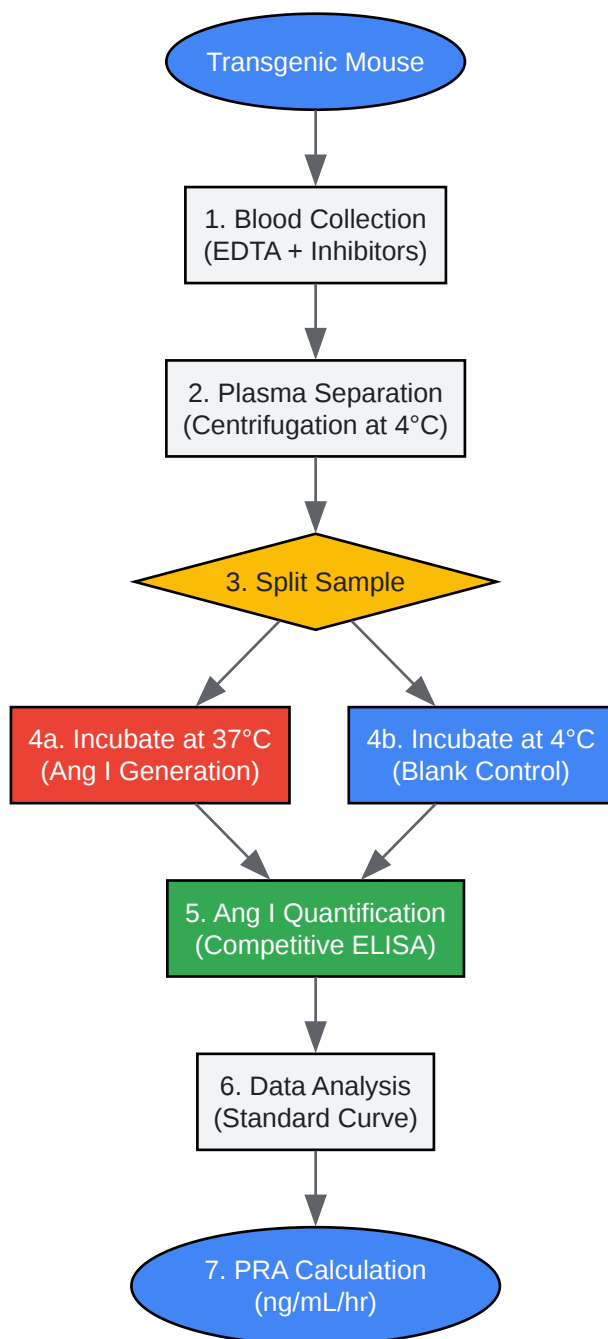


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Caption: The classical Renin-Angiotensin System (RAS) signaling cascade.

Diagram 2: Experimental Workflow for PRA Measurement

This workflow outlines the key steps from sample collection to final data analysis for determining plasma renin activity in transgenic mice.



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